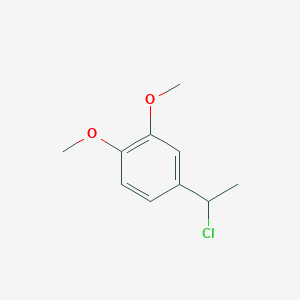
4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-bromo-1-N-(2-méthylpropyl)benzène-1,2-diamine est un composé organique caractérisé par la présence d'un atome de brome et d'un groupe 2-méthylpropyle liés à un cycle benzénique, qui contient également deux groupes amine
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 4-bromo-1-N-(2-méthylpropyl)benzène-1,2-diamine implique généralement les étapes suivantes :
-
Bromation du Benzène : : L'étape initiale implique la bromation du benzène pour former du bromobenzène. Cette réaction est généralement réalisée en utilisant du brome (Br₂) en présence d'un catalyseur tel que le fer (Fe) ou le bromure de fer(III) (FeBr₃).
-
Nitration et Réduction : : Le bromobenzène est ensuite soumis à une nitration en utilisant un mélange d'acide nitrique concentré (HNO₃) et d'acide sulfurique (H₂SO₄) pour former la 4-bromo-1-nitrobenzène. Le groupe nitro est ensuite réduit en un groupe amine en utilisant des agents réducteurs tels que l'étain (Sn) et l'acide chlorhydrique (HCl) ou l'hydrogénation catalytique.
-
Alkylation : : L'étape finale implique l'alkylation du groupe amine avec le bromure de 2-méthylpropyle en présence d'une base telle que l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K₂CO₃) pour obtenir la 4-bromo-1-N-(2-méthylpropyl)benzène-1,2-diamine.
Méthodes de Production Industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle, employant souvent des réacteurs à écoulement continu et des conditions de réaction optimisées pour améliorer le rendement et la pureté. L'utilisation de systèmes automatisés et de techniques de purification avancées telles que la recristallisation et la chromatographie assure la production de composés de haute qualité.
Analyse Des Réactions Chimiques
Types de Réactions
La 4-bromo-1-N-(2-méthylpropyl)benzène-1,2-diamine subit diverses réactions chimiques, notamment :
Réactions de Substitution : L'atome de brome peut être substitué par d'autres nucléophiles tels que l'hydroxyde (OH⁻), les amines ou les thiols dans des conditions appropriées.
Oxydation et Réduction : Les groupes amine peuvent être oxydés en groupes nitroso ou nitro, ou réduits pour former les alkylamines correspondantes.
Réactions de Couplage : Le composé peut participer à des réactions de couplage telles que les réactions de Suzuki ou de Heck pour former des composés biaryles.
Réactifs et Conditions Courants
Substitution : Hydroxyde de sodium (NaOH), hydroxyde de potassium (KOH) ou amines dans des solvants polaires comme l'éthanol ou l'eau.
Oxydation : Permanganate de potassium (KMnO₄) ou peroxyde d'hydrogène (H₂O₂) en milieu acide ou basique.
Réduction : Hydrogène gazeux (H₂) avec du palladium sur charbon (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH₄).
Principaux Produits
Substitution : Formation de 4-hydroxy-1-N-(2-méthylpropyl)benzène-1,2-diamine.
Oxydation : Formation de 4-bromo-1-N-(2-méthylpropyl)benzène-1,2-dinitroso ou de composés dinitro.
Réduction : Formation de dérivés de la 4-bromo-1-N-(2-méthylpropyl)benzène-1,2-diamine avec des groupes amine modifiés.
4. Applications de la Recherche Scientifique
Chimie
En synthèse organique, la 4-bromo-1-N-(2-méthylpropyl)benzène-1,2-diamine sert de brique de base pour la synthèse de molécules plus complexes
Biologie et Médecine
Ce composé a des applications potentielles en chimie médicinale, en particulier dans la conception de produits pharmaceutiques. Sa structure permet des modifications qui peuvent conduire au développement de médicaments ayant des activités biologiques spécifiques, telles que des inhibiteurs enzymatiques ou des antagonistes des récepteurs.
Industrie
Dans le secteur industriel, la 4-bromo-1-N-(2-méthylpropyl)benzène-1,2-diamine est utilisée dans la production de colorants, de pigments et de polymères. Sa capacité à subir diverses transformations chimiques en fait un intermédiaire polyvalent dans la fabrication de produits chimiques spécialisés.
5. Mécanisme d'Action
Le mécanisme d'action de la 4-bromo-1-N-(2-méthylpropyl)benzène-1,2-diamine dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, entraînant l'inhibition ou l'activation de voies spécifiques. La présence de l'atome de brome et des groupes amine permet des interactions par liaisons hydrogène, des forces de van der Waals et des liaisons covalentes avec les molécules cibles.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine serves as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor antagonists.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and amine groups allows for interactions through hydrogen bonding, van der Waals forces, and covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
Composés Similaires
4-bromo-1-N-méthylbenzène-1,2-diamine : Structure similaire mais avec un groupe méthyle au lieu d'un groupe 2-méthylpropyle.
4-chloro-1-N-(2-méthylpropyl)benzène-1,2-diamine : Structure similaire mais avec un atome de chlore au lieu d'un atome de brome.
4-bromo-1-N-(2-éthylpropyl)benzène-1,2-diamine : Structure similaire mais avec un groupe 2-éthylpropyle au lieu d'un groupe 2-méthylpropyle.
Unicité
La 4-bromo-1-N-(2-méthylpropyl)benzène-1,2-diamine est unique en raison de la combinaison spécifique de l'atome de brome et du groupe 2-méthylpropyle, qui confère des propriétés chimiques et physiques distinctes. Cette unicité peut influencer sa réactivité, sa solubilité et ses interactions avec d'autres molécules, la rendant adaptée à des applications spécifiques que les composés similaires peuvent ne pas satisfaire.
Propriétés
Formule moléculaire |
C10H15BrN2 |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H15BrN2/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6,12H2,1-2H3 |
Clé InChI |
SKTFOWFLTHUGHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1=C(C=C(C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


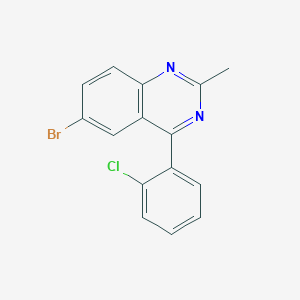
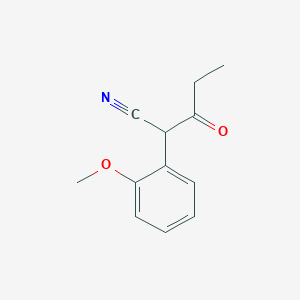

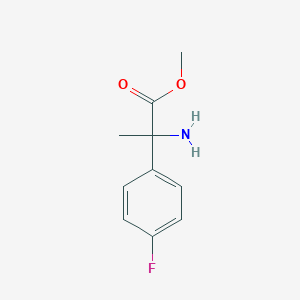

![2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122163.png)
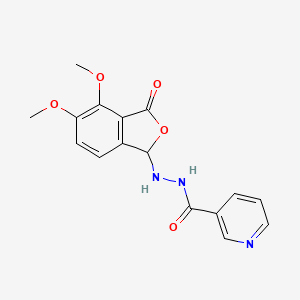
![1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12122165.png)

![3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12122177.png)
![1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)
![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)
![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)
